molecular formula C8H17NO3S B13962545 N-methyl-2-(tetrahydro-2H-pyran-4-yl)ethanesulfonamide

N-methyl-2-(tetrahydro-2H-pyran-4-yl)ethanesulfonamide

Cat. No.: B13962545
M. Wt: 207.29 g/mol
InChI Key: QVVGCHWTTOXFQV-UHFFFAOYSA-N
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Description

N-methyl-2-(tetrahydro-2H-pyran-4-yl)ethanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom, attached to an ethanesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(tetrahydro-2H-pyran-4-yl)ethanesulfonamide typically involves the reaction of tetrahydro-2H-pyran-4-ylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

  • Dissolve tetrahydro-2H-pyran-4-ylamine in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add methanesulfonyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product using an organic solvent such as ethyl acetate.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant flow rates.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyran ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to corresponding amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the tetrahydropyran ring.

    Reduction: Amines derived from the reduction of the sulfonamide group.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-methyl-2-(tetrahydro-2H-pyran-4-yl)ethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its antibacterial properties, similar to other sulfonamide-based compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-2-(tetrahydro-2H-pyran-4-yl)ethanesulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death.

Comparison with Similar Compounds

  • N-methyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride
  • N-methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-3-amine
  • Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate

Uniqueness: N-methyl-2-(tetrahydro-2H-pyran-4-yl)ethanesulfonamide is unique due to its combination of a tetrahydropyran ring and a sulfonamide group. This structure imparts specific chemical reactivity and biological activity, making it distinct from other similar compounds that may lack either the sulfonamide group or the tetrahydropyran ring.

Properties

Molecular Formula

C8H17NO3S

Molecular Weight

207.29 g/mol

IUPAC Name

N-methyl-2-(oxan-4-yl)ethanesulfonamide

InChI

InChI=1S/C8H17NO3S/c1-9-13(10,11)7-4-8-2-5-12-6-3-8/h8-9H,2-7H2,1H3

InChI Key

QVVGCHWTTOXFQV-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CCC1CCOCC1

Origin of Product

United States

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